1-(1-Ethylbenzimidazol-2-yl)ethan-1-ol
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Overview
Description
1-(1-Ethylbenzimidazol-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.246. The purity is usually 95%.
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Scientific Research Applications
Mercury(II) Ion Partitioning
Research has demonstrated the effectiveness of bis-imidazolium compounds in the partitioning of mercury(II) ions from aqueous solutions. A study by Holbrey et al. (2003) highlighted the use of a hydrophobic ethylene-glycol functionalized bis-imidazolium ionic liquid for mercury(II) ion extraction. This work underscores the potential of benzimidazole derivatives in environmental remediation, particularly in the selective removal of mercury ions from contaminated water sources Holbrey et al., 2003.
Catalysis and Organic Synthesis
Benzimidazole derivatives have been identified as efficient catalysts in transesterification and acylation reactions. Grasa et al. (2003) reported the catalytic prowess of imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), in facilitating the acylation of alcohols. This research contributes to the broader application of benzimidazole compounds in organic synthesis, enabling the efficient formation of esters and amides at room temperature Grasa et al., 2003.
Antioxidant and DNA-Binding Studies
The antioxidant properties of benzimidazole derivatives have been explored through the synthesis and analysis of silver(I) complexes. Wu et al. (2014) synthesized novel Ag(I) complexes using benzimidazole derivatives and evaluated their DNA-binding and antioxidant activities. Their findings suggest that these complexes exhibit significant potential in biomedical research, especially for applications involving DNA interaction and oxidative stress mitigation Wu et al., 2014.
Liquid Crystal Formation
The role of hydrogen bonding in liquid crystallinity has been studied, with benzimidazole derivatives playing a crucial role. Martinez-Felipe et al. (2016) investigated mixtures containing benzimidazole compounds and observed smectic liquid crystal behavior. This research provides insights into the design of new liquid crystalline materials, highlighting the utility of benzimidazole derivatives in the development of advanced display technologies Martinez-Felipe et al., 2016.
Solid Electrolytes for Energy Applications
Polybenzimidazolium-based materials have been identified as high-performance solid electrolytes. Henkensmeier et al. (2011) developed polybenzimidazolium as a polymer electrolyte, showcasing its stability and efficiency. This advancement points towards the application of benzimidazole derivatives in energy storage and conversion devices, offering potential improvements in battery technology Henkensmeier et al., 2011.
Mechanism of Action
Target of action
The compound “1-(1-Ethylbenzimidazol-2-yl)ethan-1-ol” contains a benzimidazole moiety, which is a common structural feature in many biologically active compounds . Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects
Mode of action
Without specific information on “this compound”, it’s difficult to describe its exact mode of action. Benzimidazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical pathways
Benzimidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of action
Without specific studies on “this compound”, it’s difficult to describe the molecular and cellular effects of its action. Benzimidazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Properties
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-13-10-7-5-4-6-9(10)12-11(13)8(2)14/h4-8,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTYBLPYFVFWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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